molecular formula C9H18FNO3 B8093123 Tert-butyl n-(4-fluoro-1-hydroxybutan-2-yl)carbamate

Tert-butyl n-(4-fluoro-1-hydroxybutan-2-yl)carbamate

Cat. No.: B8093123
M. Wt: 207.24 g/mol
InChI Key: GDXFCQPHGHODJS-UHFFFAOYSA-N
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Description

“Tert-butyl n-(4-fluoro-1-hydroxybutan-2-yl)carbamate” is a chemical compound . The compound contains a carbamate group, which is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) linked to an alkyl group and an amino group .


Synthesis Analysis

The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(C)(C)OC(=O)NC(CCO)C(F)C . This indicates that the molecule contains a tert-butyl group, a carbamate group, a hydroxybutan-2-yl group, and a fluorine atom .


Chemical Reactions Analysis

Carbamates, such as “this compound”, can undergo various chemical reactions. For instance, palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been investigated .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “tert-butyl (S)- (1- (3-fluoro-4-hydroxyphenyl)-3-hydroxypropan-2-yl)carbamate”, are as follows: it has a predicted boiling point of 453.1±45.0 °C and a predicted density of 1.218±0.06 g/cm3 at 20 °C and 760 Torr .

Properties

IUPAC Name

tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11-7(6-12)4-5-10/h7,12H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXFCQPHGHODJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCF)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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